Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

1-(2-Methoxyethyl)-1H-pyrazol-4-amine structure
948570-74-9 structure
Product Name:1-(2-Methoxyethyl)-1H-pyrazol-4-amine
CAS番号:948570-74-9
MF:C6H11N3O
メガワット:141.171040773392
MDL:MFCD09965625
CID:829563
PubChem ID:42281885
Update Time:2025-07-10

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxyethyl)-1H-pyrazol-4-amine
    • 1-(2-methoxyethyl)pyrazol-4-amine
    • LURMHCWOXHNATM-UHFFFAOYSA-N
    • 4185AF
    • 4-amino-1-(2-methoxyethyl)pyrazole
    • SY107205
    • AK161586
    • 4-Amino-1-(2-methoxyethyl)-1H-pyrazole
    • 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-
    • ST24037128
    • Z812516884
    • 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)
    • [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine
    • BS-13241
    • 948570-74-9
    • DB-290603
    • F2169-0282
    • EN300-42962
    • SCHEMBL1663037
    • DTXSID40654703
    • MFCD09965625
    • YMB57074
    • AKOS000205051
    • CS-W005886
    • 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
    • MDL: MFCD09965625
    • インチ: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
    • InChIKey: LURMHCWOXHNATM-UHFFFAOYSA-N
    • ほほえんだ: N1N(CCOC)C=C(N)C=1

計算された属性

  • せいみつぶんしりょう: 141.090211983g/mol
  • どういたいしつりょう: 141.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 99
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1
  • 疎水性パラメータ計算基準値(XlogP): -0.7

1-(2-Methoxyethyl)-1H-pyrazol-4-amine セキュリティ情報

  • 危害声明: H315-H319-H335
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A049005275-250mg
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 98%
250mg
$167.40 2023-08-31
Alichem
A049005275-1g
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 98%
1g
$406.35 2023-08-31
Alichem
A049005275-5g
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 98%
5g
$1185.24 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M846978-100mg
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 98%
100mg
¥445.50 2022-01-11
Chemenu
CM130023-100mg
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95+%
100mg
$56 2021-08-05
Chemenu
CM130023-250mg
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95+%
250mg
$100 2021-08-05
Chemenu
CM130023-1g
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95+%
1g
$204 2021-08-05
Chemenu
CM130023-5g
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95+%
5g
$601 2021-08-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY107205-1g
4-Amino-1-(2-methoxyethyl)-1H-pyrazole
948570-74-9 >98%
1g
¥283.00 2025-04-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY107205-5g
4-Amino-1-(2-methoxyethyl)-1H-pyrazole
948570-74-9 >98%
5g
¥1381.00 2025-04-11

1-(2-Methoxyethyl)-1H-pyrazol-4-amine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
リファレンス
Pyrimidopyrazole compounds as fourth generation EGFR inhibitors
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
リファレンス
Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 - 6 h, rt
リファレンス
Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
リファレンス
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
リファレンス
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors
, China, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
リファレンス
Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  6 h, 40 °C
リファレンス
Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study
Wang, Ruifeng; Zhao, Xiangxin; Yu, Sijia; Chen, Yixuan; Cui, Hengxian; et al, Bioorganic Chemistry, 2020, 102,

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 25 °C
リファレンス
Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 25 °C
リファレンス
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
リファレンス
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

合成方法 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
リファレンス
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
リファレンス
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
リファレンス
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt; 24 h, rt
リファレンス
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 40 °C
リファレンス
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents
Wang, Ruifeng; Chen, Yixuan; Zhao, Xiangxin; Yu, Sijia; Yang, Bowen; et al, European Journal of Medicinal Chemistry, 2019, 183,

合成方法 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
リファレンス
4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation
, China, , ,

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products

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